molecular formula C14H24O B14357673 Tetradec-9-en-4-yn-1-ol CAS No. 93092-30-9

Tetradec-9-en-4-yn-1-ol

Cat. No.: B14357673
CAS No.: 93092-30-9
M. Wt: 208.34 g/mol
InChI Key: PDQAUXNDRDVPKC-UHFFFAOYSA-N
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Description

Tetradec-9-en-4-yn-1-ol is a hypothetical 14-carbon alcohol featuring both a double bond at position 9 and a triple bond at position 4. This article compares these analogs to infer the behavior of this compound, focusing on molecular structure, physicochemical properties, and applications.

Properties

CAS No.

93092-30-9

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

tetradec-9-en-4-yn-1-ol

InChI

InChI=1S/C14H24O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h5-6,15H,2-4,7-9,12-14H2,1H3

InChI Key

PDQAUXNDRDVPKC-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCCCC#CCCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetradec-9-en-4-yn-1-ol typically involves the use of alkyne and alkene chemistry. One common method is the partial hydrogenation of a corresponding alkyne precursor. For example, starting from a compound like tetradec-9-yn-1-ol, selective hydrogenation can be performed to introduce the double bond at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps like distillation and purification to ensure the compound’s purity and yield.

Chemical Reactions Analysis

Types of Reactions

Tetradec-9-en-4-yn-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The alkyne and alkene groups can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Catalysts like Pd/C (Palladium on carbon) or Lindlar’s catalyst are commonly employed.

    Substitution: Reagents like SOCl2 (Thionyl chloride) or PBr3 (Phosphorus tribromide) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Tetradec-9-en-4-yn-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tetradec-9-en-4-yn-1-ol involves its interaction with various molecular targets. The presence of both double and triple bonds allows it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The hydroxyl group can form hydrogen bonds, further affecting its reactivity and interactions.

Comparison with Similar Compounds

Chain Length and Functional Groups

  • This compound vs.
  • This compound vs. Octadec-9-enol: The shorter chain (C14 vs. C18) likely lowers its boiling point and increases volatility. However, the triple bond may counteract this by enhancing intermolecular interactions .

Isomerism and Stability

  • (Z)- and (E)-isomers of tetradecen-1-ol exhibit distinct physicochemical behaviors.

Notes

Data Limitations : Direct experimental data for this compound are absent in the provided evidence. Comparisons rely on structurally related compounds.

Similar restrictions may apply to this compound.

Research Gaps : Further studies are needed to characterize the triple bond’s impact on reactivity, toxicity, and industrial applicability.

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